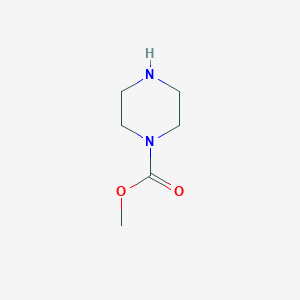

Methyl piperazine-1-carboxylate

概述

描述

Methyl piperazine-1-carboxylate (CAS: 50606-31-0) is a piperazine derivative with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol. It features a piperazine ring substituted with a methyl ester group at the 1-position. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceuticals, due to its versatility in forming secondary amines and participating in nucleophilic substitution reactions. Its purity is typically ≥95%, and it is commercially available as a hydrochloride salt (CAS: 873697-75-7) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl piperazine-1-carboxylate typically involves the reaction of piperazine with methyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

Methyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in another molecule.

Acylation Reactions: It can react with acyl chlorides to form amides.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Acylation Reactions: These reactions often use acyl chlorides and are carried out in the presence of a base to neutralize the hydrochloric acid formed.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

科学研究应用

Medicinal Chemistry

Methyl piperazine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be incorporated into different drug candidates, enhancing their pharmacological profiles.

Drug Development

- Anticancer Agents : Research has shown that this compound derivatives exhibit potent activity against cancer cell lines. For instance, studies have demonstrated that compounds incorporating this moiety can inhibit cell proliferation in leukemia cell lines such as K562 and THP-1 . These compounds often function by modulating key signaling pathways involved in tumor growth and resistance to chemotherapy.

- Multidrug Resistance Reversers : The compound has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. By blocking efflux pumps, this compound derivatives can enhance the efficacy of existing chemotherapeutic agents . This property is particularly valuable in treating cancers that exhibit resistance to standard therapies.

This compound is not only a synthetic intermediate but also exhibits direct biological activity, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, derivatives of this compound have shown promising results as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways. A study reported that certain derivatives achieved IC50 values in the low nanomolar range, indicating strong inhibitory potential .

Synthetic Applications

This compound is utilized in synthetic organic chemistry for constructing complex molecular frameworks.

Synthesis of Piperazine Derivatives

The compound serves as a precursor for synthesizing various piperazine-containing drugs. Its reactivity allows it to participate in diverse reactions, including:

- N-alkylation

- Amidation

- Coupling reactions

These reactions facilitate the formation of more complex structures that can be tailored for specific biological activities .

Clinical Investigations

Several clinical studies have highlighted the effectiveness of this compound derivatives in enhancing the therapeutic index of existing drugs:

- A study on the combination of methyl piperazine derivatives with traditional chemotherapeutics showed improved patient responses and reduced side effects due to enhanced drug delivery and absorption .

In Vitro Studies

In vitro studies have consistently demonstrated the efficacy of this compound derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 29c | K562 | 7.0 | sEH inhibition |

| 32j | THP-1 | 5.4 | Apoptosis induction |

| 37 | HL-60 | 6.0 | Cell cycle arrest |

These findings underscore the potential of this compound as a scaffold for developing new anticancer agents .

作用机制

The mechanism of action of methyl piperazine-1-carboxylate depends on its specific application. In pharmaceuticals, it often acts as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved vary depending on the final product synthesized from this compound .

相似化合物的比较

The structural and functional diversity of piperazine-1-carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of methyl piperazine-1-carboxylate with analogous compounds:

Structural Analogues

Key Differences in Properties

Ester Group Stability :

- Methyl esters (e.g., this compound) are more prone to hydrolysis than tert-butyl esters, which exhibit greater metabolic stability .

- Ethyl esters (e.g., compound XVIII in ) balance reactivity and stability, enabling prolonged biological activity .

Substituent Effects :

- Aromatic groups (e.g., methoxyphenyl or dichlorophenyl) enhance binding to biological targets (e.g., receptors or enzymes) but may increase cytotoxicity (e.g., SI <1 for compound XVIII) .

- Bulkier groups (e.g., tert-butyl or adamantane) improve solubility in lipid membranes but reduce aqueous solubility .

Biological Activity: this compound derivatives are often intermediates, while substituted analogues (e.g., Omecamtiv mecarbil) show direct therapeutic effects . Adamantane-linked triazoles (e.g., compounds 1–3 in ) demonstrate marked hypoglycemic activity due to noncovalent interactions with 11β-HSD1 .

生物活性

Methyl piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of piperazine, a well-known scaffold in drug design. Piperazine derivatives are recognized for their ability to interact with various biological targets, including receptors and enzymes. The methylation at the carboxylate position enhances the pharmacological profile of this compound.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study on related piperazine compounds demonstrated their ability to induce necroptosis in K562 leukemic cells, suggesting a potential mechanism for cancer therapy through regulated cell death pathways .

Table 1: Anticancer Activity of this compound

| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) | Observations |

|---|---|---|---|---|

| K562 | Necroptosis | 15 | Induces cell death via TNF-R1 signaling | |

| Various | PSMA targeting | N/A | Effective in imaging and treatment of ccRCC |

2. Antiviral Activity

This compound has shown promise as an antiviral agent. In a study examining its effects on influenza virus growth, graded concentrations of related compounds produced significant inhibition, indicating potential utility in treating viral infections .

Table 2: Antiviral Activity of this compound

3. Receptor Binding Affinity

Research has highlighted the binding affinities of this compound to various receptors, including kappa-opioid receptors. A comparative study found that modifications to the piperazine structure can significantly enhance receptor affinity, which is crucial for developing effective analgesics .

Table 3: Receptor Binding Affinity

| Compound | Receptor Type | K(i) (nM) |

|---|---|---|

| This compound (S,S) | Kappa-opioid | 0.31 |

| GR-89,696 | Kappa-opioid | 0.67 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Necroptosis Induction : The compound has been associated with necroptotic pathways in cancer cells, suggesting it may serve as a novel therapeutic agent against chemoresistant tumors .

- Receptor Modulation : Its interaction with aminergic receptors indicates potential applications in neuropharmacology, particularly in conditions like depression and anxiety .

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profiles of this compound:

- A study conducted on a series of piperazine derivatives revealed that those with enhanced receptor binding exhibited improved pharmacokinetic properties and reduced side effects compared to traditional therapies .

- Another research effort focused on optimizing the structure for better activity against multidrug-resistant bacteria, demonstrating the compound's versatility beyond oncology .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl piperazine-1-carboxylate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : this compound is typically synthesized via carbamate formation. A standard route involves reacting piperazine with methyl chloroformate under controlled basic conditions (e.g., using sodium bicarbonate or triethylamine) in anhydrous solvents like dichloromethane or THF. Critical parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Stoichiometric ratios (excess methyl chloroformate ensures complete reaction).

- Purification via column chromatography or recrystallization to isolate the product .

For analogs like Boc-protected derivatives, tert-butyloxycarbonyl (Boc) groups are introduced first to protect the amine, followed by deprotection post-reaction .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR identifies functional groups (e.g., methyl ester at ~3.7 ppm for ¹H; carbonyl at ~155–160 ppm for ¹³C) .

- FT-IR confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches (if present) .

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, piperazine rings adopt chair conformations, and supramolecular interactions (N–H⋯O, π–π stacking) are analyzed using displacement ellipsoids and hydrogen-bond geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when refining the structure of this compound derivatives?

- Methodological Answer : Discrepancies in displacement parameters or hydrogen-bond geometry are addressed by:

- Using full covariance matrices in SHELXL to account for anisotropic thermal motion .

- Validating hydrogen bonds via restraints on bond distances (e.g., O–H = 0.82±0.01 Å) and isotropic displacement parameters (Uiso) .

- Cross-verifying with spectroscopic data (e.g., NMR chemical shifts) to confirm molecular connectivity .

Q. What methodological approaches are employed to analyze the supramolecular interactions in this compound derivatives, and how do these interactions influence biological activity?

- Methodological Answer :

- Hydrogen-bond analysis : SCXRD identifies interactions like N(amino)–H⋯O(hydroxyl) and N–H⋯N(pyrimidinyl), forming supramolecular tapes or sheets .

- π–π stacking : Measured via inter-centroid distances (e.g., 3.59 Å in pyrimidine rings) using Mercury software .

- Biological relevance : These interactions enhance stability in protein-binding pockets (e.g., in HIF inhibitors or κ-opioid receptor agonists), improving drug-receptor affinity .

Q. What strategies are recommended for ensuring stereochemical purity in the synthesis of this compound analogues intended for receptor binding studies?

- Methodological Answer :

- Chiral catalysts : Use enantioselective reagents (e.g., chiral amines) during carbamate formation .

- Analytical validation : Chiral HPLC or polarimetry confirms enantiomeric excess.

- Crystallographic control : SCXRD resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. How should researchers address contradictions between computational predictions and experimental results regarding the solubility and bioavailability of this compound derivatives?

- Methodological Answer :

- Experimental validation : Compare computed Log S (e.g., -2.5 via ESOL) with shake-flask solubility tests in PBS or DMSO .

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility while monitoring bioavailability via Caco-2 cell assays .

- Machine learning : Refine computational models using experimental datasets to enhance predictive accuracy .

属性

IUPAC Name |

methyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJZSEHCMJYUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198653 | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-31-0 | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50606-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。